molecular formula C14H21NO B2509739 4-Methyl-2-phenylmethoxycyclohexan-1-amine CAS No. 1014067-13-0

4-Methyl-2-phenylmethoxycyclohexan-1-amine

Cat. No.: B2509739
CAS No.: 1014067-13-0
M. Wt: 219.328
InChI Key: UGYBEWNJUUMWOL-UHFFFAOYSA-N
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Description

4-Methyl-2-phenylmethoxycyclohexan-1-amine is a useful research compound. Its molecular formula is C14H21NO and its molecular weight is 219.328. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Catalysis

One of the primary applications of 4-Methyl-2-phenylmethoxycyclohexan-1-amine is in organic synthesis, where it is used as a building block for the synthesis of complex molecules. For instance, its derivatives have been utilized in the [4 + 2] cycloaddition reactions, showcasing its versatility in organic synthesis (Kozmin, He, & Rawal, 2003). Similarly, derivatives of this compound have been applied in synthesizing silacyclohexanones, demonstrating its utility in introducing silicon into organic frameworks, which are crucial for developing novel materials and catalysts (Fischer, Burschka, & Tacke, 2014).

Material Science

In material science, the amine derivatives have been explored for their potential in forming protective films on surfaces, which is critical for corrosion inhibition. A study demonstrated that amine derivative compounds synthesized from this compound showed significant efficiency in protecting mild steel surfaces in corrosive environments, highlighting their potential in industrial applications (Boughoues et al., 2020).

Medicinal Chemistry

In the realm of medicinal chemistry, novel azetidine-2-one derivatives of 1H-benzimidazole, prepared from amines including this compound, have been investigated for their antimicrobial and cytotoxic activities. These studies provide a foundation for developing new therapeutic agents, underscoring the compound's significance in drug discovery (Noolvi et al., 2014).

Environmental Chemistry

In environmental chemistry, the compound has found application in the analysis of heterocyclic amines in biological samples, crucial for understanding the environmental and health impacts of these compounds. Techniques developed using derivatives of this compound have improved the sensitivity and specificity of detecting carcinogenic substances in complex matrices (Busquets et al., 2009).

Mechanism of Action

Target of Action

Compounds with similar structures have been known to interact with various biological targets

Mode of Action

Benzylic compounds are known to exhibit enhanced reactivity due to the adjacent aromatic ring . They are activated towards free radical attack and show enhanced reactivity in SN1, SN2, and E1 reactions . This suggests that 2-(benZyloxy)-4-methylcyclohexan-1-amine may interact with its targets through similar mechanisms.

Biochemical Pathways

Benzylic compounds are known to participate in various biochemical reactions, including oxidation and reduction . These reactions could potentially affect various biochemical pathways.

Result of Action

Benzylic compounds are known to undergo various chemical reactions, including oxidation and reduction . These reactions could potentially lead to various molecular and cellular effects.

Action Environment

The action, efficacy, and stability of 2-(benZyloxy)-4-methylcyclohexan-1-amine could potentially be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which involves a benzylic compound, is known to be influenced by various factors, including the reaction conditions and the stability of the organoboron reagent .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves predicting potential applications for the compound based on its properties and behavior. It could also involve suggesting further studies that could be done to learn more about the compound .

Properties

IUPAC Name

4-methyl-2-phenylmethoxycyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGYBEWNJUUMWOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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